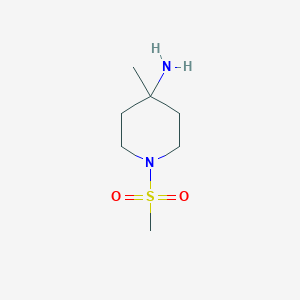

4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

Description

Piperidine Ring Conformation

Piperidine adopts a chair conformation as its most stable geometry, analogous to cyclohexane. In 4-Methyl-1-(methylsulfonyl)piperidin-4-amine, the nitrogen atom (N1) and the methylamino group (C4) influence the ring’s spatial arrangement:

N1 Substituent (Methylsulfonyl) :

C4 Substituent (Methylamino) :

- The methylamino group (-NHCH₃) is smaller and may adopt an axial or equatorial position depending on electronic and steric factors.

- The equatorial position reduces steric interactions with the methylsulfonyl group.

Substituent Interactions

The methylsulfonyl group’s electron-withdrawing nature deactivates the piperidine ring, while the methylamino group’s electron-donating properties create a balance in electronic distribution. This balance influences the compound’s reactivity and conformational stability.

Crystallographic Studies and Solid-State Packing Arrangements

While no direct crystallographic data exists for 4-Methyl-1-(methylsulfonyl)piperidin-4-amine, insights can be drawn from structurally related piperidine derivatives:

Key Observations from Analogues

Hydrogen Bonding :

Packing Motifs :

Hypothetical Packing Model

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Methylsulfonyl oxygen → amine proton (intermolecular). |

| Van der Waals Interactions | Methyl groups interacting with adjacent aromatic/aliphatic regions. |

Tautomeric and Stereochemical Considerations

Tautomeric Stability

The methylamino group (-NHCH₃) at C4 is a secondary amine , which is less prone to tautomerism compared to primary amines. The methylsulfonyl group’s electron-withdrawing effect further stabilizes the amine in its neutral form, minimizing prototropic shifts. Thus, the compound exists predominantly as a single tautomer in neutral conditions.

Stereochemical Complexity

Chiral Centers :

Diastereomerism :

| Stereochemical Feature | Description |

|---|---|

| C4 Configuration | R or S enantiomers due to four distinct substituents. |

| N1 Configuration | Potential chirality if substituents are non-equivalent. |

| Diastereomeric Ratio | Not experimentally determined; inferred from synthetic mixtures. |

Properties

IUPAC Name |

4-methyl-1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7(8)3-5-9(6-4-7)12(2,10)11/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSHMAXOUSYAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470599 | |

| Record name | 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651056-95-0 | |

| Record name | 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- primarily involves two key steps:

- Methylation of Piperidine Derivatives: Introduction of the N-methyl group on the piperidine nitrogen.

- Sulfonylation: Attachment of the methylsulfonyl group at the 1-position of the piperidine ring.

This sequence is typically carried out using methylating agents and sulfonylating agents under controlled conditions to maximize yield and purity.

Detailed Synthetic Route

| Step | Reagents/Conditions | Description | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Methylation | Methyl iodide, potassium carbonate (K₂CO₃), dichloromethane (DCM), 40°C, 12 hours | Methylation of piperidine nitrogen to form N-methylpiperidine intermediate | 85 | 92 |

| Sulfonylation | Methylsulfonyl chloride, triethylamine (Et₃N), 0°C to room temperature (RT) | Sulfonylation at the 1-position to introduce methylsulfonyl group | 78 | 95 |

Table 1: Optimized Reaction Conditions for the Synthesis of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

Reaction Conditions and Catalysts

- Solvents: Dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution reactions.

- Catalysts/Bases: Triethylamine is commonly used to neutralize hydrochloric acid generated during sulfonylation, preventing side reactions.

- Temperature Control: Sulfonylation is typically initiated at low temperature (0°C) to control reaction rate and minimize byproducts, then allowed to warm to room temperature for completion.

Industrial Scale Considerations

- Batch vs. Continuous Flow: Industrial production often employs continuous flow reactors to improve reaction control, scalability, and product consistency.

- Purification: High-performance liquid chromatography (HPLC) is used to ensure purity above 95%, critical for pharmaceutical applications.

- Yield Optimization: Reaction times, reagent stoichiometry, and solvent choice are optimized to maximize yield and minimize impurities.

Chemical Reaction Analysis

Types of Reactions Involved

- Methylation: Nucleophilic substitution where the piperidine nitrogen attacks methyl iodide.

- Sulfonylation: Electrophilic substitution where the piperidine nitrogen attacks methylsulfonyl chloride.

- Oxidation/Reduction (Post-synthesis modifications): The sulfonyl group can be further oxidized to sulfoxides or sulfones or reduced to sulfides depending on desired derivatives.

Common Reagents for Modifications

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Formation of sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) | Conversion of sulfonyl to sulfide |

| Substitution | Alkyl halides, acyl chlorides | Formation of N-substituted piperidines |

Table 2: Common Reagents and Their Roles in Chemical Modifications

Characterization and Quality Control

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the presence of methyl, methylsulfonyl, and amine groups on the piperidine ring.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (192.28 g/mol).

- High-Performance Liquid Chromatography (HPLC): Ensures product purity (>95%).

- Infrared Spectroscopy (IR): Identifies sulfonyl functional group vibrations.

Research Findings and Notes on Preparation

- The methylation step is sensitive to reaction time and temperature; prolonged exposure or higher temperatures can lead to overmethylation or side products.

- Sulfonylation requires careful pH control; excess base is necessary to neutralize HCl but must be balanced to avoid base-catalyzed decomposition.

- Continuous flow synthesis has been shown to improve reproducibility and reduce reaction times compared to batch methods.

- Purity assessment by LC-MS is critical to detect minor impurities such as overmethylated species or unreacted starting materials.

- The compound’s sulfonyl group plays a crucial role in its biological activity, so maintaining its integrity during synthesis is essential.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition/Value | Notes |

|---|---|---|

| Methylation reagent | Methyl iodide | High reactivity, requires base |

| Sulfonylation reagent | Methylsulfonyl chloride | Electrophilic sulfonyl donor |

| Solvent | Dichloromethane or acetonitrile | Good solubility and reaction medium |

| Catalyst/Base | Triethylamine | Neutralizes HCl byproduct |

| Temperature (methylation) | 40°C | Controlled to avoid side reactions |

| Temperature (sulfonylation) | 0°C to RT | Controls reaction rate and selectivity |

| Reaction time | 12 hours (methylation), variable (sulfonylation) | Optimized for yield and purity |

| Yield | 78-85% | Dependent on reaction control |

| Purity (HPLC) | >95% | Required for pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 4-methyl-1-(methylsulfonyl)-4-piperidinamine with similar compounds:

Key Differences :

- Steric Effects : The 4-methyl group in the target compound reduces conformational flexibility compared to unsubstituted analogs.

- Electrophilicity: The methylsulfonyl group enhances electrophilic character, improving reactivity in nucleophilic substitutions compared to non-sulfonylated piperidines.

Research Findings and Trends

- SAR Studies: Substitutions on the piperidine ring (e.g., methyl, sulfonyl) significantly impact bioavailability. For instance, the methyl group in the target compound improves metabolic stability compared to non-methylated analogs .

- Thermodynamic Stability: Sulfonyl-containing piperidines exhibit higher melting points and solubility in polar solvents compared to non-sulfonylated derivatives .

- Emerging Analogs : Recent work focuses on hybrid structures (e.g., pyrimidine-piperidine hybrids) to enhance binding affinity in enzyme inhibition .

Biological Activity

4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, also known by its CAS number 651056-95-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a methyl group and a methylsulfonyl group, which influences its reactivity and interaction with biological targets.

Molecular Formula: C6H14N2O2S

Canonical SMILES: C(C1=CCN(CC1)C(S(=O)(=O)C)C)N

Molecular Weight: 174.25 g/mol

The biological activity of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the piperidine moiety allows the compound to act as a ligand in enzyme-catalyzed reactions and receptor binding studies.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate G protein-coupled receptors (GPCRs), which are critical in various physiological processes.

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to 4-Piperidinamine exhibit antioxidant and anti-inflammatory properties. These effects can be assessed through in vitro studies using cell lines such as RAW 264.7 macrophages.

| Study | Methodology | Findings |

|---|---|---|

| RT-PCR and Griess assays | Demonstrated reduction in inflammatory markers similar to curcumin | |

| In vitro assays | Showed significant antioxidant activity |

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of related compounds, it was found that derivatives of piperidine significantly reduced nitric oxide production in activated macrophages. This suggests that 4-Piperidinamine may have similar effects, potentially positioning it as a therapeutic candidate for inflammatory diseases.

Pharmacological Applications

Due to its biological activity, 4-Piperidinamine has potential applications in:

- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting inflammatory diseases.

- Research Tools : For studying receptor dynamics and enzyme interactions in biochemical pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a piperidine derivative reacts with methylsulfonyl chloride under alkaline conditions (e.g., triethylamine). Optimization involves adjusting reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization improves yield. Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography, as applied in related piperidine sulfonamides, resolves stereochemistry and hydrogen-bonding networks. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile reagents. Wear nitrile gloves and goggles to prevent skin/eye contact (methylsulfonyl chloride is corrosive). In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-containing piperidine derivatives?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positioning) or assay conditions. Conduct comparative studies using standardized assays (e.g., enzyme inhibition kinetics or cell viability assays). Computational modeling (molecular docking, QSAR) identifies key interactions with targets like carbonic anhydrase or kinases. Validate findings with orthogonal methods (e.g., SPR for binding affinity) .

Q. What strategies enhance the selectivity of 4-methyl-1-(methylsulfonyl)piperidinamine for specific biological targets?

- Methodological Answer : Introduce steric hindrance via bulky substituents on the piperidine ring or modify the sulfonyl group’s electronic profile (e.g., fluorinated analogs). Structure-activity relationship (SAR) studies guided by crystallographic data (e.g., ligand-target co-crystals) optimize binding pockets. Pharmacophore mapping distinguishes off-target interactions .

Q. How does the methylsulfonyl group influence the compound’s physicochemical properties and pharmacokinetics?

- Methodological Answer : The sulfonyl group enhances polarity, improving water solubility but potentially reducing membrane permeability. Measure logP (octanol-water partition coefficient) to assess lipophilicity. Stability studies (e.g., pH-dependent hydrolysis) evaluate metabolic resistance. Molecular dynamics simulations predict blood-brain barrier penetration .

Q. What experimental designs are effective for studying metabolic pathways of this compound?

- Methodological Answer : Use liver microsomes or hepatocyte assays to identify phase I/II metabolites. LC-MS/MS tracks metabolite formation over time. Isotope labeling (e.g., ¹⁴C) quantifies excretion routes. Comparative studies across species (rat, human) predict interspecies metabolic differences .

Data Analysis and Reproducibility

Q. How should researchers address variability in synthetic yields across laboratories?

- Methodological Answer : Standardize reagents (e.g., anhydrous solvents, freshly distilled amines) and reaction setups (e.g., Schlenk lines for moisture-sensitive steps). Replicate reactions under controlled conditions (temperature, humidity). Publish detailed protocols, including failure cases, to guide troubleshooting .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to assess significance. Report effect sizes and power analysis to validate sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.